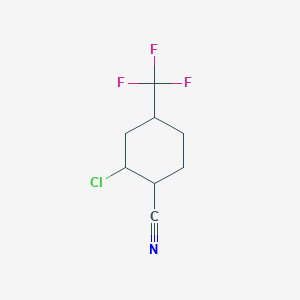
2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Comparison: 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to aromatic analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H9ClF3N |
|---|---|
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
2-chloro-4-(trifluoromethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H9ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h5-7H,1-3H2 |
Clé InChI |
UVFDVBJURDSNHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CC1C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


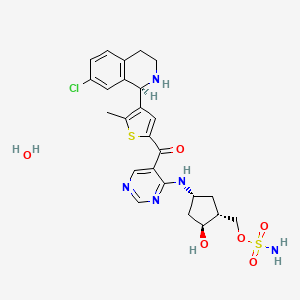
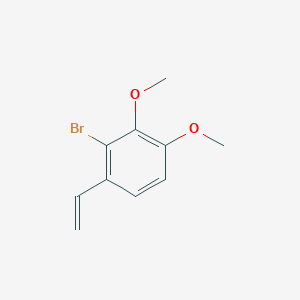
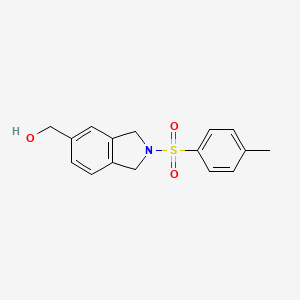

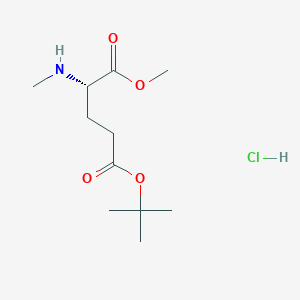





![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)



